molecular formula C19H18N4O2S2 B15282869 3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282869
M. Wt: 398.5 g/mol
InChI Key: ATVXOXWJFVSKEL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzyl sulfanyl and dimethoxyphenyl precursors with triazolo[3,4-b][1,3,4]thiadiazole intermediates. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different alkyl or aryl groups.

Scientific Research Applications

3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. For instance, in its anticancer activity, it may inhibit enzymes like shikimate dehydrogenase, which is crucial for the biosynthesis of essential metabolites in cancer cells . This inhibition can lead to the disruption of metabolic pathways, ultimately causing cell death.

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, such as:

Compared to these compounds, 3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

3-(benzylsulfanylmethyl)-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S2/c1-24-15-10-6-9-14(17(15)25-2)18-22-23-16(20-21-19(23)27-18)12-26-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3

InChI Key

ATVXOXWJFVSKEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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